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Compound of Interest

Compound Name: Xamoterol hemifumarate

Cat. No.: B12832005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, synthesis, and mechanism of action of Xamoterol
hemifumarate. Xamoterol is a selective partial agonist of the β1-adrenergic receptor, notable for its cardiac-stimulant properties used in

the management of heart failure.[1] It exhibits intrinsic sympathomimetic activity, allowing it to provide cardiac stimulation at rest while

acting as a β-blocker during periods of high sympathetic activity.[2][3]

Chemical Structure and Properties
Xamoterol is a hydrophilic compound, which limits its ability to cross the blood-brain barrier, making it a peripherally selective drug.[1] The

active compound, Xamoterol, is typically supplied as a hemifumarate salt to improve its stability and formulation characteristics.

IUPAC Name: (2E)-but-2-enedioic acid; bis(N-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)morpholine-4-carboxamide)[4]

Chemical Formula: C₃₆H₅₄N₆O₁₄ (for the 2:1 hemifumarate salt)[4]

Molecular Weight: 794.86 g/mol [4]

Canonical SMILES:

OC(=O)\C=C\C(O)=O.OC(CNCCNC(=O)N1CCOCC1)COC1=CC=C(O)C=C1.OC(CNCCNC(=O)N1CCOCC1)COC1=CC=C(O)C=C1[4]

The structure consists of a core aryloxypropanolamine moiety, which is characteristic of many β-adrenergic ligands, linked to a

morpholine-4-carboxamide group via an ethylamine spacer. The hemifumarate salt is formed by two molecules of the Xamoterol base

with one molecule of fumaric acid.

Proposed Synthesis Pathway
A definitive, publicly documented, step-by-step synthesis protocol for Xamoterol with explicit yields is not readily available in peer-

reviewed journals. However, based on the synthesis of structurally related β1-adrenergic agonists and known chemical transformations, a

plausible and efficient synthetic route can be proposed. This pathway involves the reaction of a protected phenolic epoxide with a custom

amine side-chain, followed by deprotection.

The key steps are outlined below:

Protection of Phenol: 4-Hydroxyphenol is protected, typically as a benzyl ether, to prevent the phenolic hydroxyl group from reacting in

subsequent steps.

Epoxide Formation: The protected 4-benzyloxyphenol is reacted with epichlorohydrin under basic conditions to form the key

intermediate, a glycidyl ether.
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Epoxide Ring Opening: The glycidyl ether undergoes nucleophilic attack by N-(2-aminoethyl)morpholine-4-carboxamide, opening the

epoxide ring to form the protected Xamoterol precursor.

Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to yield the Xamoterol free base.

Salt Formation: The Xamoterol base is treated with fumaric acid in a 2:1 molar ratio to crystallize the final Xamoterol hemifumarate
salt.

Step 1: Epoxide Formation
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Caption: Proposed multi-step synthesis pathway for Xamoterol hemifumarate.

Quantitative Data Summary
The following table summarizes the reactants and products for the proposed synthesis. Yields are estimated based on similar published

procedures for aryloxypropanolamine synthesis and may vary.

Step Reaction Type Starting Materials Key Reagents Product Estimated Yield

1
Williamson Ether

Synthesis

4-Benzyloxyphenol,

Epichlorohydrin

Sodium Hydroxide

(NaOH)

2-((4-

(Benzyloxy)phenoxy)

methyl)oxirane

High

2
Nucleophilic Ring

Opening

2-((4-

(Benzyloxy)phenoxy)

methyl)oxirane, N-(2-

aminoethyl)morpholi

ne-4-carboxamide

Isopropanol (solvent)
Protected Xamoterol

Intermediate
Good

3
Catalytic

Hydrogenation

Protected Xamoterol

Intermediate

Hydrogen (H₂),

Palladium on Carbon

(Pd/C)

Xamoterol (Free

Base)
High

4 Salt Formation
Xamoterol (Free

Base), Fumaric Acid
Ethanol (solvent)

Xamoterol

Hemifumarate
Quantitative

Experimental Protocols (Illustrative)
The following protocols are illustrative and represent standard procedures for the proposed reaction types. They should be adapted and

optimized based on laboratory-scale experiments.

Step 1: Synthesis of 2-((4-(Benzyloxy)phenoxy)methyl)oxirane
Dissolve 4-benzyloxyphenol (1.0 eq) in a suitable solvent mixture such as methanol/water.

Add sodium hydroxide (1.1 eq) and stir until a clear solution is formed.
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Add epichlorohydrin (1.5 eq) dropwise to the solution at room temperature.

Heat the reaction mixture to reflux for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

After completion, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the resulting crude oil via flash column chromatography to yield the pure glycidyl ether.

Step 2: Synthesis of Protected Xamoterol Intermediate
Dissolve the glycidyl ether from Step 1 (1.0 eq) in isopropanol.

Add N-(2-aminoethyl)morpholine-4-carboxamide (1.1 eq) to the solution.

Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column

chromatography.

Step 3: Synthesis of Xamoterol (Free Base) via Debenzylation
Dissolve the protected Xamoterol intermediate (1.0 eq) from Step 2 in ethanol.

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

Stir vigorously until TLC analysis indicates the complete consumption of the starting material.

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Concentrate the filtrate under reduced pressure to yield the Xamoterol free base as a solid or viscous oil.

Step 4: Formation of Xamoterol Hemifumarate
Dissolve the Xamoterol free base from Step 3 in warm ethanol.

In a separate flask, dissolve fumaric acid (0.5 eq) in a minimal amount of warm ethanol.

Add the fumaric acid solution dropwise to the Xamoterol solution with stirring.

Allow the mixture to cool to room temperature, then place it in an ice bath to promote crystallization.

Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain pure Xamoterol
hemifumarate.

Mechanism of Action: β1-Adrenergic Receptor Signaling
Xamoterol functions as a partial agonist at β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly

found on the surface of cardiac cells.[5] Its mechanism involves the activation of the adenylyl cyclase signaling cascade.
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Upon binding to the β1-adrenergic receptor, Xamoterol induces a conformational change that activates the associated stimulatory G-

protein (Gs). The activated Gs alpha subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the

second messenger, cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein

Kinase A (PKA).[4][6] PKA then phosphorylates several key intracellular proteins, including L-type calcium channels and phospholamban,

resulting in increased calcium influx and enhanced myocardial contractility and heart rate.[5][7]
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Caption: Xamoterol-mediated β1-adrenergic receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of

this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.

Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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